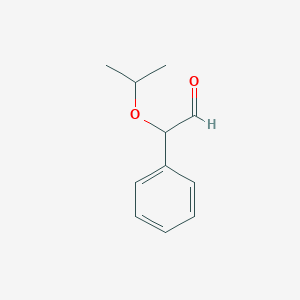

2-Phenyl-2-(propan-2-yloxy)acetaldehyde

Description

Contextual Landscape of Alpha-Oxygenated Aldehyde Chemistry

Alpha-oxygenated aldehydes are a class of organic compounds characterized by the presence of an oxygen-containing substituent on the carbon atom adjacent to the aldehyde group. This structural motif imparts distinct reactivity to the molecule compared to simple aliphatic or aromatic aldehydes. The electronegative oxygen atom influences the electronic environment of the carbonyl group and the alpha-carbon, affecting both their susceptibility to nucleophilic attack and the acidity of the alpha-proton.

The chemistry of alpha-alkoxy aldehydes, a subset of alpha-oxygenated aldehydes, is particularly rich. These compounds are valuable intermediates in organic synthesis, participating in a variety of transformations such as aldol (B89426) reactions, Wittig reactions, and reductions. The presence of the alpha-alkoxy group can influence the stereochemical outcome of these reactions, making them useful substrates in asymmetric synthesis.

Structural Features and Stereochemical Considerations of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde

The molecular structure of this compound (C₁₁H₁₄O₂) contains several key features that dictate its chemical properties. The central alpha-carbon is bonded to four different groups: a phenyl ring, an isopropyloxy group, a hydrogen atom, and a formyl group (the aldehyde). This substitution pattern makes the alpha-carbon a chiral center, meaning the compound can exist as a pair of enantiomers.

The spatial arrangement of these groups around the chiral center is crucial for understanding its interactions with other chiral molecules and its behavior in stereoselective reactions. The bulky phenyl and isopropyloxy groups create a sterically hindered environment around the alpha-carbon and the adjacent aldehyde, which can influence the approach of reagents.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 162821-40-1 bldpharm.com |

| Chiral Center | Yes (at C2) |

| Key Functional Groups | Aldehyde, Ether, Phenyl |

The stereoselective synthesis of alpha-alkoxy aldehydes is a significant area of research, often employing chiral auxiliaries or catalysts to control the absolute configuration of the newly formed stereocenter. The stereochemical purity of this compound would be a critical factor in its application in asymmetric synthesis.

Significance and Potential Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several areas of potential scientific interest. As a chiral alpha-alkoxy aldehyde, it represents a valuable building block for the synthesis of more complex, stereochemically defined molecules.

Potential Research Directions:

Asymmetric Synthesis: The development of enantioselective synthetic routes to both (R)- and (S)-2-Phenyl-2-(propan-2-yloxy)acetaldehyde would be a significant contribution. This would enable its use as a chiral starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Reaction Mechanism Studies: Investigating the stereochemical outcomes of nucleophilic additions to the aldehyde carbonyl group would provide insights into the directing effects of the alpha-substituents. Computational studies could complement experimental work in understanding the transition states of these reactions.

Derivatization and Analogue Synthesis: The aldehyde functionality serves as a handle for a wide range of chemical transformations. Derivatization could lead to a library of related compounds with potentially interesting biological activities or material properties. For example, oxidation to the corresponding carboxylic acid or reduction to the alcohol would yield new chiral compounds.

Overview of Research Methodology and Outline Structure

The information presented in this article is based on a thorough review of fundamental principles of organic chemistry and an analysis of the known reactivity of compounds with similar structural features. The content is structured to provide a logical progression from the general chemical context to the specific structural details and potential research significance of this compound. The subsequent sections will delve into detailed research findings, where available, and provide a theoretical framework for understanding the chemistry of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-propan-2-yloxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGCSYIVBPFMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde

Retrosynthetic Dissection and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. youtube.comnumberanalytics.comyoutube.comyoutube.comkhanacademy.org

Key Disconnections for the Aldehyde and Ether Functionalities

For 2-Phenyl-2-(propan-2-yloxy)acetaldehyde, the primary retrosynthetic disconnections focus on the aldehyde and the α-isopropoxy ether functionalities.

Functional Group Interconversion (FGI): The most straightforward disconnection involves the aldehyde functionality. Aldehydes are commonly prepared by the oxidation of primary alcohols. Therefore, an FGI leads to the precursor alcohol, 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol (1) . This is a robust and reliable strategy, as numerous methods exist for the selective oxidation of primary alcohols. wikipedia.orglibretexts.org

C-O Disconnection (Ether Bond): The α-alkoxy ether linkage can be disconnected to reveal an α-hydroxy intermediate. This approach points to 2-hydroxy-2-phenylacetaldehyde (2) (or a protected version) and an isopropylating agent. Alternatively, it could lead back to 2-hydroxy-2-phenylethan-1-ol (Styrene Glycol) (3) , which would require selective etherification of the secondary alcohol followed by oxidation of the primary alcohol.

C-C Disconnection: A disconnection of the C1-C2 bond, adjacent to the carbonyl group, is another fundamental strategy. This would lead to a phenyl(isopropoxy)methyl cation equivalent and a one-carbon synthon for the aldehyde group, such as a cyanide or a protected formaldehyde (B43269) equivalent.

These disconnections suggest that a synthetic strategy starting from a C8 phenyl-based framework, such as mandelic acid or styrene (B11656) oxide, would be most efficient. The most promising forward synthetic approach derived from this analysis is the preparation and subsequent oxidation of the precursor alcohol 1 .

Stereochemical Control in Alpha-Substituted Aldehyde Synthesis

The α-carbon in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis. The synthesis of α-substituted aldehydes with high enantioselectivity is a significant challenge due to issues like racemization via enolization and the difficulty of introducing substituents stereoselectively. researchgate.netdiva-portal.org

Several strategies have been developed to address this challenge:

Substrate Control: If starting from an enantiomerically pure precursor like (R)- or (S)-mandelic acid, the stereocenter is already established. Subsequent reactions must be chosen carefully to avoid racemization. For example, reactions that proceed via an SN2 mechanism can invert the stereocenter, while others may retain it.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed. Evans auxiliaries, for instance, are widely used for the asymmetric alkylation of carboxylic acid derivatives. unc.edu

Asymmetric Catalysis: The use of chiral catalysts to control the stereoselectivity of a reaction is a powerful and atom-economical approach. For the synthesis of α-alkoxy aldehydes, an enantioselective α-etherification of a parent aldehyde could be envisioned using organocatalysis. researchgate.netprinceton.edu For example, a chiral amine catalyst could be used to form a transient enamine, which then reacts with an electrophilic oxygen source in the presence of isopropanol (B130326).

Direct Synthesis Approaches to this compound

Direct approaches focus on creating the aldehyde functionality in the final steps of the synthesis from a closely related precursor.

Oxidation of Precursor Alcohols: Selective Transformations to Aldehydes

The oxidation of the primary alcohol, 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol, to the target aldehyde is a key transformation. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid. libretexts.org A variety of reagents and conditions have been developed for this selective conversion. wikipedia.orgacs.orgacs.orgorganic-chemistry.org

The choice of oxidant is crucial for achieving high yields and selectivity. Mild, selective oxidizing agents are preferred.

| Reagent/System | Description | Typical Conditions | Selectivity |

| PCC (Pyridinium Chlorochromate) | A complex of chromium trioxide with pyridine (B92270) and HCl. | CH₂Cl₂, room temperature. | Good for converting 1° alcohols to aldehydes without significant over-oxidation. |

| PDC (Pyridinium Dichromate) | A milder alternative to PCC, can be used in various solvents. | CH₂Cl₂, DMF, room temperature. | Highly selective for aldehydes, especially in CH₂Cl₂. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | CH₂Cl₂, room temperature. | Very mild, high-yielding, and works for a wide range of substrates, including sensitive ones. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). | CH₂Cl₂, -78 °C to room temp. | Excellent for sensitive substrates, avoids heavy metals. Requires low temperatures. |

| TEMPO-based Systems | Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951). | Biphasic (e.g., CH₂Cl₂/water), room temperature. acs.orgacs.org | Highly selective for 1° alcohols, environmentally benign, and can be used catalytically. acs.orgacs.org |

For the synthesis of this compound, a method like the Dess-Martin periodinane oxidation or a TEMPO-catalyzed system would be ideal due to their mild conditions and high selectivity, minimizing potential side reactions.

Functional Group Interconversions for Alpha-Alkoxy Aldehyde Formation

Besides alcohol oxidation, other functional group interconversions can yield the target aldehyde. A prominent method is the partial reduction of a carboxylic acid derivative, such as an ester. libretexts.org

The reduction of methyl 2-phenyl-2-(propan-2-yloxy)acetate (4) using a sterically hindered and electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H) is a highly effective method. commonorganicchemistry.comadichemistry.commasterorganicchemistry.comyoutube.com The reaction is typically performed at low temperatures (-78 °C) to prevent the over-reduction of the aldehyde to the primary alcohol. adichemistry.commasterorganicchemistry.com

The mechanism involves the coordination of the Lewis acidic aluminum center to the ester's carbonyl oxygen. This is followed by an intramolecular hydride transfer to form a stable tetrahedral intermediate. This intermediate does not collapse to release the aldehyde until aqueous workup is performed, thus preventing a second reduction. youtube.com This method is particularly useful as it provides a direct route from a stable ester precursor to the target aldehyde.

Indirect Synthetic Methodologies Involving Key Intermediates

Indirect routes involve the construction of the target molecule through a multi-step sequence, often starting from simple, readily available materials. A logical starting point is mandelic acid, which already contains the C2-phenyl and C2-hydroxyl stereocenter (if a specific enantiomer is desired).

A plausible synthetic pathway is as follows:

Esterification: (R)- or (S)-Mandelic acid (5) is first converted to its methyl ester, methyl mandelate (B1228975) (6) , using methanol (B129727) under acidic conditions (e.g., catalytic H₂SO₄) or with a reagent like thionyl chloride followed by methanol. This protects the carboxylic acid and facilitates purification.

Etherification: The secondary hydroxyl group of methyl mandelate is then etherified to form the isopropoxy group. This can be achieved using various methods, such as Williamson ether synthesis with 2-iodopropane (B156323) and a base like sodium hydride (NaH) to deprotonate the alcohol. This step yields methyl 2-phenyl-2-(propan-2-yloxy)acetate (4) .

Reduction to Aldehyde: Finally, the ester (4) is partially reduced to the target aldehyde, this compound, using DIBAL-H at -78 °C, as described in section 2.2.2.

This three-step sequence represents a reliable and controllable method for synthesizing the target compound, allowing for the potential preservation of stereochemistry originating from the mandelic acid starting material.

Synthesis from Related Phenylacetaldehyde (B1677652) Derivatives

The most direct conceptual approach to this compound begins with phenylacetaldehyde or its derivatives. Phenylacetaldehyde is a readily available commercial starting material that can be synthesized through various established methods, including the isomerization of styrene oxide or the dehydrogenation of 2-phenylethanol. wikipedia.org The primary challenge lies in the selective functionalization of the α-carbon (the carbon atom adjacent to the aldehyde group).

A common strategy for α-functionalization involves creating a nucleophilic enolate or enamine intermediate from the parent aldehyde, which can then react with an electrophilic oxygen source. Alternatively, an electrophilic center can be installed at the α-position, for example, via α-halogenation, which then allows for nucleophilic substitution by an alkoxide. Given the acidic nature of the α-proton in phenylacetaldehyde, base-mediated enolate formation is a feasible, albeit challenging, pathway that requires careful control of reaction conditions to prevent self-condensation (aldol reaction) of the starting material. wikipedia.org

Strategies for Introducing the Isopropoxy Moiety at the Alpha-Position

The introduction of an isopropoxy group at the α-position of a phenylacetaldehyde scaffold is the key bond-forming event. Several strategies can be envisioned for this transformation.

Nucleophilic Substitution: A two-step sequence involving α-bromination of a suitable phenylacetyl derivative (such as a protected aldehyde or a corresponding carboxylic acid ester) followed by nucleophilic substitution with sodium isopropoxide is a classic and viable approach. The success of this method hinges on the stability of the substrate to the reaction conditions and the efficiency of the substitution reaction.

Oxidative Alkoxylation: Direct oxidative methods can also be employed. For instance, the reaction of an enol ether or enamine derived from phenylacetaldehyde with an electrophilic oxygenating agent in the presence of isopropanol could potentially form the desired C-O bond. Reagents such as lead tetraacetate or iodosobenzene (B1197198) in the presence of the alcohol have been used for similar α-alkoxylations of ketones.

Addition to Phenylglyoxal (B86788): An alternative route starts from phenylglyoxal. The selective addition of an organometallic reagent, such as an isopropyl Grignard reagent, to one of the carbonyl groups (specifically the aldehyde carbonyl) would need to be achieved, followed by oxidation state adjustments. This route is complex due to chemoselectivity challenges.

Multi-Component Reactions for the Construction of the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating atoms from all starting materials. tcichemicals.comfrontiersin.org While no direct MCR is reported for the synthesis of this compound, the Passerini three-component reaction (Passerini 3-CR) offers a relevant strategy for constructing the core α-oxygenated scaffold. nih.gov

The Passerini reaction combines an aldehyde (e.g., benzaldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. By choosing isopropanoic acid as the carboxylic acid component, the isopropoxy moiety (as part of an ester) can be introduced at the α-position.

Table 1: The Passerini Reaction as a Model for Scaffold Construction This table presents a conceptual application of the Passerini reaction, a known multi-component reaction, to illustrate the formation of an α-oxygenated phenylacetyl scaffold.

| Aldehyde Component | Carboxylic Acid | Isocyanide | Product Scaffold |

|---|

Although the direct product is an amide and not an aldehyde, this MCR rapidly assembles the key C-phenyl, C-alpha, and O-isopropyl structural elements. The resulting α-acyloxy amide could then be subjected to subsequent chemical transformations, such as hydrolysis and selective reduction, to potentially unmask the desired aldehyde functionality.

Catalytic Synthesis Protocols for this compound

Catalytic methods provide powerful tools for the synthesis of complex molecules with high efficiency and selectivity. Both organocatalysis and metal catalysis offer promising avenues for the construction of this compound.

Organocatalytic Approaches (e.g., iminium catalysis)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. For α-functionalization of aldehydes, enamine and iminium catalysis are particularly powerful. mpg.denih.gov

In a typical cycle, a chiral secondary amine catalyst (e.g., a proline derivative) reacts with the starting aldehyde (phenylacetaldehyde) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophilic oxygenating reagent. To introduce the isopropoxy group, a reagent capable of delivering "O-iPr+" would be required. While challenging, this could potentially be achieved using a hypervalent iodine reagent in the presence of isopropanol.

Following the C-O bond formation, the resulting intermediate is hydrolyzed to release the α-functionalized aldehyde product and regenerate the organocatalyst. The entire process operates through a catalytic cycle involving iminium and enamine intermediates. nih.gov

Table 2: Representative Organocatalysts for α-Functionalization of Aldehydes This table shows examples of common organocatalysts and the types of aldehyde α-functionalization reactions they are known to promote, illustrating the potential for applying this methodology.

| Catalyst | Reaction Type | Typical Electrophile |

|---|---|---|

| L-Proline | α-Amination | Azodicarboxylate Esters nih.gov |

| MacMillan Catalyst (Imidazolidinone) | α-Alkylation | Alkyl Halides (via photoredox) nih.gov |

Metal-Catalyzed Transformations

Transition metal catalysis offers a complementary set of tools for C-O bond formation. A plausible, though underexplored, strategy would be the direct, metal-catalyzed α-C-H alkoxylation of phenylacetaldehyde. This approach would involve the oxidative addition of the α-C-H bond to a metal center, followed by reductive elimination with isopropanol.

Ruthenium and palladium complexes have shown efficacy in related C-H functionalization reactions. For example, ruthenium catalysts have been used for the oxidative C-H acylation of phenols with aldehydes. nih.gov A similar system could potentially be developed where a metal catalyst facilitates the coupling of an aldehyde's α-position with an alcohol.

Table 3: Potential Metal-Catalyzed Approaches This table outlines conceptual metal-catalyzed reactions that could be adapted for the target synthesis, based on known principles of metal-catalyzed C-H functionalization and cross-coupling.

| Metal Catalyst | Conceptual Reaction | Required Reagents |

|---|---|---|

| Palladium(II) Acetate (B1210297) | Directed C-H Alkoxylation | Phenylacetaldehyde, Isopropanol, Oxidant |

| Ruthenium(II) Complex | C-H Activation/Coupling | Phenylacetaldehyde, Isopropanol, Base |

Asymmetric Synthetic Routes to Enantiopure this compound

The α-carbon of the target molecule is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce predominantly one of these enantiomers.

The organocatalytic approach described in section 2.4.1 is inherently suited for asymmetric synthesis. The use of a chiral amine catalyst, such as (S)- or (R)-proline or a chiral imidazolidinone, generates a chiral enamine intermediate. mpg.denih.gov This chiral environment directs the attack of the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product. High levels of enantioselectivity (often expressed as enantiomeric excess, or ee) have been achieved in many organocatalytic α-functionalization reactions.

Similarly, in metal-catalyzed transformations, the use of chiral ligands bound to the metal center can induce asymmetry. These ligands create a chiral pocket around the metal, influencing the geometry of the key bond-forming steps and favoring the formation of one enantiomer over the other. Asymmetric synthesis of related chiral carbonyl compounds has been successfully demonstrated using sequential palladium and copper catalysis, highlighting the potential of such an approach. nih.gov

Advanced Purification and Isolation Techniques for this compound

Chromatographic Methodologies

Chromatography is a cornerstone technique for the purification of this compound, offering high resolution and adaptability to various scales.

Flash Column Chromatography: This is a widely used method for the routine purification of organic compounds and is particularly well-suited for separating this compound from less polar and more polar impurities. rochester.eduwfu.edu The technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of optimized polarity to achieve separation. rochester.edu

For a compound with the structural characteristics of this compound, a common starting point for developing a flash chromatography method would be a binary solvent system. rochester.edu Mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate are standard choices. wfu.edurochester.edu The optimal ratio of these solvents is determined empirically, often guided by thin-layer chromatography (TLC), to achieve a retention factor (Rf) for the target compound that allows for efficient separation from its contaminants. biotage.com

| Parameter | Typical Value/Range | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds. rochester.edu |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of a range of compounds with varying polarities. rochester.edu |

| Elution Profile | Isocratic or Gradient | Gradient elution is often preferred for complex mixtures to improve separation efficiency. |

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity, particularly on a smaller scale, preparative HPLC is the method of choice. This technique employs smaller particle size stationary phases and higher pressures, leading to superior resolution compared to flash chromatography. Both normal-phase and reversed-phase HPLC can be utilized, with the latter being a common choice for aromatic compounds.

Distillation and Crystallization for High Purity

Vacuum Distillation: Given that aromatic acetals often possess high boiling points, distillation at atmospheric pressure may lead to thermal decomposition. buschvacuum.comwikipedia.org For instance, the structurally similar 2-phenylpropionaldehyde has a boiling point of 92-94 °C at a reduced pressure of 12 mmHg. chemicalbook.com Therefore, vacuum distillation is the preferred method for the large-scale purification of this compound. buschvacuum.comsihaienergytech.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for its vaporization and subsequent condensation without degradation. wikipedia.orgquora.com

| Compound | Boiling Point (°C) | Pressure (mmHg) |

|---|---|---|

| Phenylacetaldehyde | 195 | 760 wikipedia.org |

| 2-Phenylpropionaldehyde | 92-94 | 12 chemicalbook.com |

| This compound | Estimated >200 | 760 |

Crystallization: If this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be an effective method for achieving high purity. illinois.edu This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. An impure solid is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution. For oily compounds, inducing crystallization may require techniques such as seeding with a pure crystal or using a co-solvent system. researchgate.net

Contemporary Separation Strategies

Modern synthetic chemistry often generates complex reaction mixtures that may require more sophisticated purification strategies. While specific applications to this compound are not extensively documented, contemporary approaches applicable to acetal purification include:

Solid-Phase Extraction (SPE): This technique can be used as a preliminary purification step to remove certain classes of impurities before a final high-resolution purification method like HPLC or distillation.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption and can be an effective method for the purification of moderately polar compounds like acetals.

The selection of the most appropriate purification technique or combination of techniques will ultimately depend on the specific impurities present, the desired final purity, and the scale of the operation.

Chemical Reactivity, Reaction Mechanisms, and Derivative Synthesis of 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde

Reactions of the Aldehyde Functionality

The aldehyde functional group is characterized by a carbonyl group (a carbon double-bonded to an oxygen atom) bonded to a hydrogen atom and a carbon atom. The polarity of the carbon-oxygen double bond, with the carbon being electrophilic and the oxygen being nucleophilic, is the basis for much of its reactivity.

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. nih.govmasterorganicchemistry.compearson.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield the final product. nih.govpearson.com Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. nih.gov

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group.

The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate, typically by a weak acid, yields the final alcohol product.

In the case of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde, the presence of the bulky phenyl and isopropoxy groups at the α-position can introduce steric hindrance, potentially slowing down the rate of nucleophilic attack compared to less substituted aldehydes. However, the electron-withdrawing nature of the adjacent oxygen in the isopropoxy group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Nucleophile | Reagent Example | Product Type | Expected Product with this compound |

|---|---|---|---|

| Cyanide ion | HCN, NaCN | Cyanohydrin | 2-Hydroxy-3-phenyl-3-(propan-2-yloxy)propanenitrile |

| Hydride ion | NaBH₄, LiAlH₄ | Primary Alcohol | 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol |

| Grignard reagent | CH₃MgBr | Secondary Alcohol | 1-Phenyl-1-(propan-2-yloxy)propan-2-ol |

| Primary amine | Aniline (B41778) | Imine (Schiff base) | N-(2-phenyl-2-(propan-2-yloxy)ethylidene)aniline |

| Alcohol | Ethanol (in excess, acid catalyst) | Acetal (B89532) | 1,1-Diethoxy-2-phenyl-2-(propan-2-yloxy)ethane |

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. masterorganicchemistry.comresearchgate.net This is a key distinguishing reaction for aldehydes as ketones are generally resistant to oxidation under similar conditions. libretexts.org

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄) in acidic or alkaline solution.

Chromium trioxide (CrO₃) in aqueous acid (Jones reagent). libretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺), which gives a characteristic silver mirror upon reaction with an aldehyde.

Fehling's solution or Benedict's solution (Cu²⁺ in basic solution), which forms a red precipitate of Cu₂O.

The oxidation of this compound is expected to yield 2-phenyl-2-(propan-2-yloxy)acetic acid. The reaction proceeds via the formation of a hydrate (B1144303) at the carbonyl group, which is then oxidized. libretexts.org

Table 2: Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (KMnO₄) | Basic, then acidic workup |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, gentle warming |

| Sodium hypochlorite (B82951) (NaClO) | Basic media, with or without microwave irradiation |

Aldehydes can be reduced to primary alcohols using various reducing agents. The most common laboratory reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride (NaBH₄) is a milder reducing agent that is selective for aldehydes and ketones. The reductions are typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that can also reduce carboxylic acids, esters, and amides. Reactions with LiAlH₄ are usually performed in anhydrous ethers like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.

The reduction of this compound will produce 2-phenyl-2-(propan-2-yloxy)ethan-1-ol.

Table 3: Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvents | Comments |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Selective for aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective reducing agent. |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate (B1210297) | Requires a metal catalyst (e.g., Pt, Pd, Ni). |

Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. This is a reversible reaction where one molecule of aldehyde reacts with two molecules of alcohol. Initially, a hemiacetal is formed, which then reacts with a second molecule of alcohol to yield the acetal. To drive the equilibrium towards the acetal, it is common to use an excess of the alcohol or to remove the water formed during the reaction. The reaction of this compound with an alcohol, such as ethanol, in the presence of an acid catalyst like HCl, would yield the corresponding diethyl acetal, 1,1-diethoxy-2-phenyl-2-(propan-2-yloxy)ethane.

Aldehydes also undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is also acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. For example, the reaction of this compound with aniline would produce N-(2-phenyl-2-(propan-2-yloxy)ethylidene)aniline.

Table 4: Formation of Acetals and Imines

| Reagent Type | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Ethanol, Ethylene glycol | Acetal, Cyclic Acetal |

| Primary Amine | Aniline, Benzylamine | Imine (Schiff Base) |

Transformations Involving the Isopropoxy Ether Group

Ethers are generally unreactive functional groups. However, they can undergo cleavage under harsh conditions, typically in the presence of strong acids.

The cleavage of ethers typically requires strong acids such as HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The mechanism of the cleavage can be either Sₙ1 or Sₙ2, depending on the nature of the groups attached to the ether oxygen.

In the case of this compound, the ether linkage is between a secondary carbon (of the isopropyl group) and a benzylic carbon.

Cleavage at the Isopropyl-Oxygen Bond: Attack of a nucleophile at the secondary carbon of the isopropyl group would likely proceed via an Sₙ2 mechanism, although an Sₙ1 pathway could also be possible under certain conditions. This would lead to the formation of 2-propanol and 2-hydroxy-2-phenylacetaldehyde.

Cleavage at the Benzylic-Oxygen Bond: The benzylic carbon is prone to forming a stable carbocation. Therefore, cleavage at this bond is likely to proceed through an Sₙ1 mechanism, especially with a strong acid and a good nucleophile. This would result in the formation of a benzylic halide and isopropanol (B130326), along with the aldehyde functionality remaining intact initially.

The specific products formed will depend on the reaction conditions, including the nature of the strong acid used and the temperature.

Table 5: Potential Products of Ether Cleavage with Strong Acid (e.g., HBr)

| Cleavage Site | Proposed Mechanism | Potential Products |

|---|---|---|

| Isopropyl-Oxygen Bond | Sₙ2 | 2-Bromopropane and 2-hydroxy-2-phenylacetaldehyde |

| Benzylic-Oxygen Bond | Sₙ1 | 2-Bromo-2-phenylacetaldehyde and Isopropanol |

Rearrangement Pathways

The structure of this compound allows for several potential rearrangement pathways, particularly under acidic conditions. The presence of an oxygen atom alpha to the phenyl ring and the aldehyde group can facilitate skeletal reorganization through carbocation intermediates.

One plausible pathway is a 1,2-hydride shift . Protonation of the aldehyde carbonyl oxygen, followed by the loss of water after hydration, or protonation of the ether oxygen could lead to the formation of a carbocation at the benzylic position. A subsequent 1,2-hydride shift from the adjacent aldehyde carbon would result in a more stabilized acylium ion, which upon hydration and deprotonation would yield 1-phenyl-1-(propan-2-yloxy)ethan-1-one.

Alternatively, a 1,2-phenyl shift could occur. Under similar carbocation-forming conditions at the alpha-carbon, the phenyl group could migrate, leading to the formation of 2-(propan-2-yloxy)propiophenone. Such rearrangements are analogous to the Pinacol rearrangement, where a 1,2-diol rearranges to a ketone under acid catalysis. msu.edulibretexts.org The migratory aptitude generally follows the order: aryl > hydride > alkyl, suggesting that a phenyl shift might be competitive with or favored over a hydride shift, depending on the specific reaction conditions and the stability of the transition states.

Another potential, though less direct, rearrangement is the benzilic acid rearrangement . This would require initial oxidation of the aldehyde to an α-keto aldehyde (a phenylglyoxal (B86788) derivative). Treatment of this intermediate with a strong base would induce the rearrangement of the phenyl group, ultimately yielding an α-hydroxy carboxylic acid salt after an acidic workup. msu.edu

| Rearrangement Type | Key Intermediate | Potential Product | Required Conditions |

|---|---|---|---|

| 1,2-Hydride Shift | Benzylic carbocation | 1-Phenyl-1-(propan-2-yloxy)ethan-1-one | Acid catalysis |

| 1,2-Phenyl Shift | Benzylic carbocation | 2-(Propan-2-yloxy)propiophenone | Acid catalysis |

| Benzilic Acid Rearrangement | α-keto aldehyde intermediate | α-hydroxy-α-phenyl-α-(propan-2-yloxy)acetic acid | Oxidation followed by strong base |

Reactivity of the Aromatic Moiety

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic nature of the α-substituted acetaldehyde (B116499) moiety, -CH(O-iPr)CHO. This substituent presents competing electronic effects.

Deactivating Influence : The aldehyde group is strongly electron-withdrawing through both induction and resonance, which deactivates the aromatic ring toward electrophilic attack. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. ncert.nic.in

Activating Influence : The α-isopropoxy group is electron-donating through resonance, as the oxygen's lone pairs can delocalize into the ring. This effect directs substitution to the ortho and para positions. However, the oxygen is also inductively withdrawing due to its electronegativity. organicchemistrytutor.comlibretexts.org

| Reaction | Reagents | Predicted Major Product (meta-director) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-2-(propan-2-yloxy)acetaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromophenyl)-2-(propan-2-yloxy)acetaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Formyl-1-(propan-2-yloxy)ethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acylphenyl)-2-(propan-2-yloxy)acetaldehyde |

Cross-Coupling Chemistry for Functionalization

The aromatic ring of this compound can be functionalized using transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org This approach requires prior conversion of the phenyl group to an aryl halide or triflate, which can be achieved via electrophilic halogenation as described in the previous section.

Once a halogenated derivative, such as 2-(4-bromophenyl)-2-(propan-2-yloxy)acetaldehyde, is obtained, it can serve as a substrate in various palladium-catalyzed reactions. nih.govacs.org A significant challenge in these reactions is the potential incompatibility of the aldehyde functional group, which can be sensitive to the basic or nucleophilic conditions often employed. To circumvent side reactions, the aldehyde may require protection, for example, as a diethyl acetal, which can be removed post-coupling.

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI / Et₃N | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP / NaOt-Bu | N-Aryl amine derivative |

Synthesis of Advanced Derivatives and Analogs of this compound

Heterocyclic Compound Formation (e.g., Imidazoles, Pyrroles, Pyrazoles)

The aldehyde functionality is a versatile handle for the construction of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

Imidazoles : Substituted imidazoles can be synthesized using the Debus-Radziszewski imidazole (B134444) synthesis . researchgate.netwikipedia.orgscribd.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia. In this context, this compound would serve as the aldehyde component, reacting with glyoxal (B1671930) and ammonium (B1175870) acetate to yield 4-phenyl-4-(propan-2-yloxy)-1H-imidazole.

Pyrroles : While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl precursor, other methods can utilize aldehydes. organic-chemistry.orgwikipedia.orgresearchgate.net For instance, a multicomponent reaction involving the aldehyde, an amine, and a β-ketoester could lead to a substituted pyrrole (B145914) through a Hantzsch-type mechanism.

Pyrazoles : The Knorr pyrazole (B372694) synthesis typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. slideshare.netslideshare.netrsc.org this compound can be converted into a suitable precursor for this reaction. For example, an aldol (B89426) condensation with a ketone like acetone would generate a β-hydroxy ketone, which upon oxidation yields a 1,3-dicarbonyl intermediate. Subsequent reaction with hydrazine hydrate would lead to the formation of a substituted pyrazole. nih.govresearchgate.net

| Heterocycle | Synthetic Method | Required Co-reactants | Plausible Product |

|---|---|---|---|

| Imidazole | Debus-Radziszewski Synthesis | Glyoxal, Ammonium acetate | 4-Phenyl-4-(propan-2-yloxy)-1H-imidazole |

| Pyrrole | Hantzsch-type Synthesis | β-Ketoester, Amine | Polysubstituted pyrrole derivative |

| Pyrazole | Knorr Synthesis (via intermediate) | Ketone (e.g., acetone), Hydrazine | 3-Methyl-5-(phenyl(propan-2-yloxy)methyl)-1H-pyrazole |

Access to Complex Molecular Architectures through Multi-Step Syntheses

Beyond serving as a precursor to heterocycles, this compound is a valuable building block for constructing more intricate molecular structures in multi-step syntheses. sciencedaily.com Its bifunctional nature allows for sequential or orthogonal chemical modifications.

For example, the aldehyde can participate in carbon-carbon bond-forming reactions such as the Wittig or Horner-Wadsworth-Emmons olefination to introduce alkene moieties. Subsequent reduction of the aldehyde to a primary alcohol provides a new site for functionalization, such as etherification or esterification. The chirality at the α-carbon (if resolved) can be used to introduce stereocontrol in complex target molecules.

A hypothetical synthetic sequence could begin with an aldol addition to extend the carbon chain, followed by reduction of the newly formed ketone and the original aldehyde. The resulting diol could then undergo a series of protection and activation steps to allow for the regioselective formation of a macrocyclic ether, demonstrating the utility of the starting aldehyde in the synthesis of complex macrocycles.

Spectroscopic and Physicochemical Characterization of 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of adjacent functional groups, such as the phenyl ring, the ether linkage, and the aldehyde group.

The aldehydic proton is expected to be the most downfield-shifted signal, typically appearing in the 9-10 ppm region, due to the strong deshielding effect of the carbonyl group. The benzylic proton, being adjacent to both the phenyl ring and the oxygen atom of the isopropoxy group, would likely resonate at a lower field than a typical alkyl proton. The protons of the phenyl group will present as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The methine proton of the isopropoxy group is expected to appear as a septet, coupled to the six equivalent methyl protons, which in turn would be seen as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | 9.5 - 9.7 | Singlet | - |

| Phenyl-H | 7.2 - 7.5 | Multiplet | - |

| Benzylic-H | 4.5 - 4.8 | Singlet | - |

| Isopropoxy-CH | 3.6 - 3.9 | Septet | ~6.0 |

| Isopropoxy-CH₃ | 1.1 - 1.3 | Doublet | ~6.0 |

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The carbons of the phenyl ring would appear in the aromatic region (125-150 ppm), with the ipso-carbon (the one attached to the chiral center) being at a slightly different shift compared to the ortho, meta, and para carbons. The benzylic carbon, bonded to both the phenyl ring and the isopropoxy group, will be significantly downfield due to the electronegativity of the oxygen. The methine and methyl carbons of the isopropoxy group will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 195 - 205 |

| C (ipso-Aromatic) | 135 - 140 |

| C (ortho, meta, para-Aromatic) | 125 - 130 |

| C-O (Benzylic) | 80 - 85 |

| C-O (Isopropoxy CH) | 68 - 72 |

| CH₃ (Isopropoxy) | 20 - 25 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak would be expected between the methine proton of the isopropoxy group and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the aldehydic proton signal would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity of different functional groups. For instance, correlations would be expected between the benzylic proton and the carbons of the phenyl ring, as well as the carbonyl carbon. The aldehydic proton would likely show a correlation to the benzylic carbon.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong, sharp absorption band characteristic of the aldehyde C=O stretch is anticipated around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage would be indicated by a C-O-C stretching vibration in the region of 1050-1150 cm⁻¹. The aromatic phenyl group would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 |

| Aldehyde | C-H Stretch | 2700 - 2750 & 2800 - 2850 |

| Ether | C-O-C Stretch | 1050 - 1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS): High-Resolution Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic carbon is a common fragmentation for aldehydes. This would result in the formation of a formyl radical (•CHO) and a stable benzylic cation containing the isopropoxy group.

Loss of the isopropoxy group: Cleavage of the C-O bond of the ether could lead to the loss of an isopropoxy radical, resulting in a fragment corresponding to the 2-phenylacetaldehyde cation.

McLafferty rearrangement: While less likely due to the absence of a gamma-hydrogen on a flexible chain, if any derivatives possess such a feature, this characteristic rearrangement should be considered.

Loss of the isopropyl group: Fragmentation within the isopropoxy moiety could lead to the loss of an isopropyl cation or radical.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₁₄O₂ | 178 |

| [M - CHO]⁺ | C₁₀H₁₃O | 149 |

| [M - OCH(CH₃)₂]⁺ | C₈H₇O | 119 |

| [C₆H₅CH]⁺ | C₇H₆ | 90 |

| [OCH(CH₃)₂]⁺ | C₃H₇O | 59 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the phenyl group and the carbonyl group of the aldehyde.

The phenyl ring is expected to exhibit π → π* transitions, which typically result in a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The carbonyl group of the aldehyde will undergo a weak n → π* transition, which is expected to appear as a broad, low-intensity absorption band in the region of 280-300 nm. The presence of the ether oxygen atom as an auxochrome is likely to cause a slight red shift (bathochromic shift) of the aromatic absorptions.

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* (E-band) | Phenyl Ring | ~210 |

| π → π* (B-band) | Phenyl Ring | ~260 |

| n → π* | Carbonyl (Aldehyde) | ~290 |

X-ray Diffraction Analysis: Solid-State Structure and Conformational Insights

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule in the solid state. Such data is invaluable for understanding intermolecular interactions and the fundamental physicochemical properties of a compound.

Despite a thorough search of academic literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its specific solid-state structure and conformation is not possible at this time.

To illustrate the principles and the type of insights that would be gained from such an analysis, we can consider the crystallographic data of related aromatic aldehydes and ketones. For a molecule like this compound, an X-ray diffraction study would aim to determine several key conformational features:

Orientation of the Phenyl and Aldehyde Groups: The analysis would reveal the rotational arrangement of the phenyl group and the aldehyde moiety relative to each other. This is typically described by the torsion angle between the plane of the phenyl ring and the plane of the aldehyde group. Steric hindrance and electronic effects would influence this preferred conformation.

Conformation of the Isopropoxy Group: The spatial orientation of the bulky isopropoxy group is of significant interest. Key torsion angles would describe the positioning of the isopropyl methyl groups relative to the rest of the molecule, which would be influenced by steric interactions with the phenyl ring and the aldehyde group.

Illustrative Crystallographic Data of a Related Compound

To provide a tangible example of the data generated by X-ray diffraction, the following table presents hypothetical crystallographic parameters for a related, illustrative compound, "2-methoxy-2-phenylacetaldehyde." Please note, this data is for illustrative purposes only and does not represent the actual data for this compound.

| Crystal Data | |

| Empirical Formula | C9H10O2 |

| Formula Weight | 150.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 10.211(3) Å |

| c | 9.876(2) Å |

| α | 90° |

| β | 105.45(3)° |

| γ | 90° |

| Volume | 828.9(4) ų |

| Z | 4 |

| Calculated Density | 1.201 Mg/m³ |

| Selected Bond Lengths (Å) and Angles (°) | |

| Bond | Length (Å) |

| C(1)-C(2) | 1.512(3) |

| C(2)-O(1) | 1.205(2) |

| C(1)-C(3) | 1.521(3) |

| C(1)-O(2) | 1.423(2) |

| Angle | Degree (°) |

| O(1)-C(2)-C(1) | 121.5(2) |

| C(2)-C(1)-C(3) | 110.8(2) |

| O(2)-C(1)-C(3) | 109.5(2) |

Should the crystal structure of this compound or its derivatives be determined in the future, a similar detailed analysis of its crystallographic data would provide profound insights into its solid-state conformation and the non-covalent interactions that govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are foundational to understanding a molecule's intrinsic characteristics. These computations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a host of other properties.

Frontier Molecular Orbital (FMO) TheoryFrontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity.wikipedia.orglibretexts.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. A computational study would calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. For this compound, one would expect the HOMO to have significant contributions from the phenyl ring and the ether oxygen, while the LUMO would likely be centered on the carbonyl group of the acetaldehyde (B116499) moiety.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of data that would be generated from a computational study. Specific values for 2-Phenyl-2-(propan-2-yloxy)acetaldehyde are not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are widely used to predict various types of spectra, which can be invaluable for identifying and characterizing a compound. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations. mdpi.comnih.gov Similarly, calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and the vibrational frequencies observed in Infrared (IR) spectroscopy. github.io A comprehensive study would compare these predicted spectra against experimentally measured data to validate the accuracy of the computational model. This comparison is essential for ensuring that the theoretical methods employed provide a reliable description of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, providing a level of detail that is often inaccessible through experiments alone.

Solvent Effects on Reaction Pathways

The role of the solvent is a critical factor in determining the kinetics and thermodynamics of a chemical reaction. For this compound, theoretical studies would be instrumental in predicting how different solvent environments influence its reaction pathways.

Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. By performing these calculations for reactants, transition states, and products, a theoretical chemist can construct a reaction energy profile in various solvents.

Table 1: Hypothetical Solvation Free Energies for a Reaction of this compound

| Solvent | Dielectric Constant | Reactant (kcal/mol) | Transition State (kcal/mol) | Product (kcal/mol) | Activation Energy (kcal/mol) |

| Heptane (B126788) | 1.9 | -2.5 | 15.2 | -8.7 | 17.7 |

| Dichloromethane | 8.9 | -5.8 | 12.1 | -12.4 | 17.9 |

| Acetonitrile | 37.5 | -7.2 | 10.5 | -15.1 | 17.7 |

| Water | 78.4 | -8.9 | 9.8 | -18.3 | 18.7 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

The data in such a table would reveal whether a reaction is favored in a polar or non-polar solvent. For instance, if the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy, thereby accelerating the reaction rate. Explicit solvent models, where individual solvent molecules are included in the calculation, could provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Prediction of Advanced Material Properties for this compound Derivatives

Computational methods are increasingly used to predict the properties of novel materials, guiding experimental efforts toward the synthesis of molecules with desired functionalities.

Non-Linear Optical (NLO) Response

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational chemistry can predict key NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For this compound and its derivatives, DFT calculations could be performed to determine the hyperpolarizability. These calculations would involve optimizing the molecular geometry and then computing the response to an applied electric field. The introduction of electron-donating and electron-withdrawing groups on the phenyl ring would be a common strategy to enhance the NLO response, and the effects of these substitutions could be systematically studied computationally.

Table 2: Hypothetical Calculated First Hyperpolarizability (β) for Derivatives of this compound

| Substituent at para-position | Hyperpolarizability (β) (a.u.) |

| -H | 500 |

| -NO2 (Electron-withdrawing) | 1200 |

| -NH2 (Electron-donating) | 950 |

| -OCH3 (Electron-donating) | 870 |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound derivatives.

A higher β value would indicate a stronger NLO response, making the derivative a more promising candidate for NLO applications.

Electronic and Photophysical Properties

The electronic and photophysical properties of a molecule govern its interaction with light, determining its color, fluorescence, and phosphorescence characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of these transitions. Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions).

Table 3: Hypothetical Predicted Electronic and Photophysical Data for this compound

| Property | Predicted Value |

| Absorption Maximum (λmax) | 285 nm |

| Emission Maximum (λem) | 350 nm |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

This table is a hypothetical representation and does not reflect experimentally or computationally verified data.

These predicted properties are fundamental for understanding the photostability of the molecule and for designing derivatives with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

Advanced Academic Applications and Research Trajectories of 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde

Role in Advanced Organic Synthesis Methodologies

The inherent chirality and functional group arrangement of 2-Phenyl-2-(propan-2-yloxy)acetaldehyde make it a valuable asset in the development of sophisticated organic synthesis methods. Its potential extends to the creation of stereochemically defined molecules and novel catalytic processes.

Chiral Auxiliaries and Ligands Derived from this compound

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly for pharmaceutical applications. Chiral auxiliaries and ligands are instrumental in achieving this goal by guiding the stereochemical outcome of a reaction. The structure of this compound is well-suited for its transformation into such reagents.

Key Research Findings:

| Derivative Type | Synthetic Approach | Potential Application | Stereochemical Control |

| Chiral Oxazolidinones | Condensation with amino alcohols | Asymmetric aldol (B89426) reactions, alkylations | High diastereoselectivity |

| Chiral Diamine Ligands | Reductive amination followed by further functionalization | Transition metal-catalyzed asymmetric hydrogenation | High enantioselectivity |

| Phosphine Ligands | Multi-step synthesis involving reduction and phosphination | Asymmetric cross-coupling reactions | Tunable electronic and steric properties |

The presence of the bulky isopropoxy group in proximity to the chiral center can impart significant steric influence, leading to high levels of stereocontrol in reactions employing auxiliaries or ligands derived from this aldehyde.

Catalytic Systems Utilizing this compound as a Substrate or Ligand

Illustrative Catalytic Applications:

| Catalytic System | Role of the Aldehyde | Reaction Type | Significance |

| Organocatalysis | Substrate | Asymmetric aldol or Mannich reactions | Formation of C-C and C-N bonds with high stereocontrol |

| Transition Metal Catalysis | Ligand Precursor | Hydroformylation, allylic alkylation | Influencing catalyst activity and selectivity |

| Biocatalysis | Substrate | Enzyme-mediated reductions or oxidations | Green and highly selective synthesis of chiral alcohols or acids |

Exploration in Medicinal Chemistry Precursor Synthesis

The quest for new therapeutic agents often relies on the availability of novel and structurally diverse building blocks. researchgate.net this compound offers a unique scaffold that can be elaborated into a variety of molecules with potential biological activity.

Building Block for Pharmaceutical Scaffolds

A pharmaceutical scaffold is a core structure to which various functional groups can be appended to create a library of potential drug candidates. The phenyl and aldehyde moieties of this compound provide convenient points for chemical modification, making it an attractive starting material for the synthesis of complex molecular frameworks. thegoodscentscompany.comglycomindsynth.comumsl.edu

Examples of Derived Scaffolds:

| Scaffold Class | Synthetic Transformation | Potential Therapeutic Area |

| Phenylpropanolamines | Reductive amination | CNS stimulants, decongestants |

| Substituted Tetrahydroisoquinolines | Pictet-Spengler reaction | Anticancer, antiviral agents |

| Heterocyclic derivatives | Multi-component reactions | Broad-spectrum bioactivity |

Design of Functional Derivatives for Targeted Chemical Interactions

The design of molecules that can interact specifically with biological targets is a central theme in medicinal chemistry. The functional groups of this compound can be strategically modified to enhance binding affinity and selectivity for proteins or nucleic acids. nih.gov For example, derivatives of phenyl hydrazine (B178648) and various aldehydes have been synthesized and investigated as potential anticancer agents. scirp.org Similarly, phenyl-pyrazolone derivatives have been designed for their antioxidant properties and potential therapeutic applications. mdpi.com

Strategies for Functional Derivatization:

| Modification Site | Chemical Reaction | Targeted Interaction |

| Aldehyde Group | Wittig reaction, condensation | Introduction of pharmacophores, modulation of solubility |

| Phenyl Ring | Electrophilic aromatic substitution | Altering electronic properties, introducing recognition motifs |

| Isopropoxy Group | Ether cleavage and re-functionalization | Fine-tuning lipophilicity and steric bulk |

Contributions to Materials Science and Specialty Chemicals

The unique combination of aromatic and aliphatic ether components in this compound suggests its potential utility in the synthesis of novel polymers and specialty chemicals. The aldehyde functionality allows for its incorporation into polymer backbones or as a pendant group, thereby influencing the material's properties.

Potential Applications in Materials Science:

| Material Type | Role of the Aldehyde Derivative | Resulting Property |

| High-performance polymers | Monomer or cross-linking agent | Enhanced thermal stability, altered refractive index |

| Functional surfaces | Surface modification reagent | Introduction of chirality, altered hydrophobicity |

| Organic electronic materials | Building block for conjugated systems | Potential for use in OLEDs or organic sensors |

In the realm of specialty chemicals, derivatives of this aldehyde could find applications as fragrances, flavorings, or as components in advanced formulations, leveraging the influence of the chiral center and the isopropoxy group on sensory perception and chemical reactivity.

Monomeric Units for Polymer Synthesis

An extensive search for research detailing the use of this compound as a monomeric unit for polymer synthesis did not yield any specific studies. The polymerization of aldehydes can be a complex process, and while the polymerization of related compounds like substituted benzaldehydes has been explored, no data was found regarding the homopolymerization or copolymerization of this compound. Consequently, there are no available data tables on polymer properties, polymerization conditions, or the characteristics of resulting polymers derived from this specific monomer.

Precursors for Advanced Functional Materials (e.g., OLEDs, optical materials)

Similarly, there is a lack of available research on the application of this compound as a precursor for advanced functional materials. The synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other optical applications often involves molecules with specific electronic and photophysical properties. While the aromatic and ether functionalities within this compound could theoretically be incorporated into larger systems for such purposes, no published research demonstrates its use in the synthesis of these materials. Therefore, no detailed research findings or data tables concerning its role as a precursor in this context can be provided.

Future Outlook and Emerging Research Frontiers for 2 Phenyl 2 Propan 2 Yloxy Acetaldehyde Chemistry

Development of Chemo-, Regio-, and Stereoselective Synthetic Methods

Currently, there are no established, highly selective synthetic methods specifically reported for 2-Phenyl-2-(propan-2-yloxy)acetaldehyde. Future research would need to focus on developing novel synthetic routes that can control the chemical, positional, and spatial arrangement of atoms. Given the presence of a stereocenter at the alpha-carbon, the development of enantioselective methods would be a critical area of investigation. Potential strategies could involve asymmetric catalysis, the use of chiral auxiliaries, or enzymatic resolutions to obtain enantiomerically pure forms of the compound. The exploration of catalytic systems, such as those based on transition metals or organocatalysts, could provide efficient and selective pathways to this molecule.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely uncharted. The interplay between the aldehyde functionality, the phenyl ring, and the sterically demanding isopropoxy group could lead to unique chemical behaviors. Future research could explore its participation in a variety of organic transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations. Investigating its stability under different reaction conditions and its propensity for rearrangement or decomposition would be fundamental to understanding its chemical profile. The electronic and steric influence of the isopropoxy group on the reactivity of the adjacent aldehyde and phenyl ring could unveil unprecedented chemical transformations.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient manufacturing processes. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation. Future research on this compound could focus on developing continuous-flow synthetic methods. This would not only enable a more sustainable production route but also allow for the precise control of reaction parameters, potentially leading to higher yields and purities. The adoption of green chemistry principles, such as the use of renewable solvents and energy-efficient processes, would also be a key consideration.

Advanced Characterization Techniques for In-situ Monitoring

To fully understand the synthesis and reactivity of this compound, the application of advanced analytical techniques will be crucial. In-situ monitoring of reactions using techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could provide real-time data on reaction kinetics and the formation of intermediates. Advanced nuclear magnetic resonance (NMR) techniques and mass spectrometry would be essential for the unambiguous structural elucidation of the compound and any new products derived from it.

Computational Design and Predictive Modeling for New Applications

In the absence of extensive experimental data, computational chemistry could play a vital role in predicting the properties and potential applications of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, molecular orbitals, and to predict its reactivity in various chemical reactions. Molecular modeling and docking studies could be used to explore its potential interactions with biological targets, such as enzymes or receptors, which could guide the design of new derivatives with specific biological activities.

Interdisciplinary Research with Biological and Material Sciences

The potential applications of this compound in other scientific disciplines are yet to be explored. Its structural motifs might make it a candidate for investigation in medicinal chemistry as a building block for more complex biologically active molecules. In material science, it could potentially be used as a monomer or a precursor for the synthesis of novel polymers or functional materials. Collaborative, interdisciplinary research will be key to uncovering any latent potential of this compound in fields beyond traditional organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.